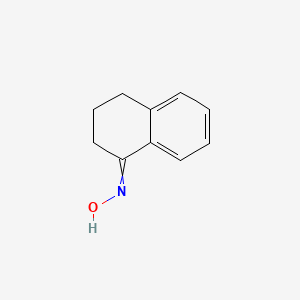
1-(Thiophen-2-yl)ethanol
説明
1-(Thiophen-2-yl)ethanol is an intermediate used to prepare amino sugar and related sugar derivatives of indolopyrrolocarbazoles as antitumors . It is also used in the preparation of other biologically active compounds .
Synthesis Analysis
The synthesis of (S)-1-(thiophen-2-yl)ethanol has been achieved using whole-cell preparations of E. faecium BY48. The reaction parameters such as pH, incubation period, agitation speed, and temperature were systematically analyzed to optimize the yield, the enantiomeric excess (e. e.), and the conversion .Molecular Structure Analysis
The molecular formula of 1-(Thiophen-2-yl)ethanol is C6H8OS . The structure includes a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
1-(Thiophen-2-yl)ethanol is involved in various chemical reactions. For instance, it is used in the enantioselective reduction of 1-(thiophen-2-yl)ethanone . It also participates in the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Physical And Chemical Properties Analysis
1-(Thiophen-2-yl)ethanol has a molecular weight of 128.19 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 128.02958605 g/mol .科学的研究の応用
Fluorescent Markers for Biopolymers
“1-(Thiophen-2-yl)ethanol” is used in the preparation of oligothiophene isothiocyanates, which serve as fluorescent markers for biopolymers. This application is crucial in biological studies where visualization and tracking of biomolecules are required .
Synthesis of Analgesic Compounds
This compound is also involved in synthesizing analgesic medications like Sulfentanyl, indicating its importance in pharmaceutical research and development .
Antithrombotic Medication Synthesis
Another significant application is in the synthesis of antithrombotic drugs such as Clopidogrel Hydrogen Sulfate, showcasing its role in creating heart disease treatments .
Anti-Microbial and Anti-Cancer Properties
Derivatives of “1-(Thiophen-2-yl)ethanol” have been synthesized and shown to possess anti-microbial properties, as well as control growth against human lung cancer cell lines, highlighting its potential in cancer therapy research .
Anti-Breast Cancer Activities
The compound’s derivatives have been evaluated for their in vivo anti-breast cancer activities using a breast cancer mouse xenograft model, which is a significant step towards developing new cancer treatments .
Biological Activity Enhancement
Thiophene-based analogs, including those derived from “1-(Thiophen-2-yl)ethanol”, are being studied extensively for their potential as biologically active compounds with various biological effects, which is vital for medicinal chemistry .
Medicinal Chemistry Applications
Lastly, thiophene and its derivatives play an indispensable role in medicinal chemistry for producing combinatorial libraries and searching for lead molecules, indicating its broad therapeutic importance .
将来の方向性
1-(Thiophen-2-yl)ethanol is a relevant intermediate in the preparation of enantiomerically pure compounds with biological activity. Its synthesis using whole-cell biocatalysts represents a clean, environmentally friendly, and cost-effective process . This suggests potential future directions in optimizing and scaling up this process for industrial applications.
作用機序
Target of Action
1-(Thiophen-2-yl)ethanol is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur . Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
It has a molar mass of 12818 g/mol and a density of 1.15 g/cm3 at 25 °C , which may influence its pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that thiophene-2-ethanol should be stored below +30°c , suggesting that temperature may influence its stability.
特性
IUPAC Name |
1-thiophen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFIVTVJXZDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945766 | |
| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2309-47-9 | |
| Record name | α-Methyl-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylthiophene-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylthiophene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is there interest in producing enantiomerically pure 1-(thiophen-2-yl)ethanol?
A: 1-(Thiophen-2-yl)ethanol serves as a crucial chiral building block in synthesizing various biologically active compounds. [, , ] Obtaining this compound in its enantiomerically pure form, meaning only one of its mirror image forms is present, is critical for developing pharmaceuticals and other bioactive molecules. This is because different enantiomers of a molecule can exhibit different biological activities, including differences in potency, toxicity, and metabolic pathways.
Q2: What are the advantages of using biocatalysts like Enterococcus faecium BY48 for producing (S)-1-(thiophen-2-yl)ethanol?
A: The research highlights the advantages of using Enterococcus faecium BY48 as a whole-cell biocatalyst for synthesizing (S)-1-(thiophen-2-yl)ethanol. [] This method offers a greener and potentially more cost-effective approach compared to traditional chemical synthesis or other biocatalytic procedures. [] The process utilizes mild reaction conditions and exhibits high enantioselectivity, resulting in a product with excellent enantiomeric purity. [] Furthermore, the ability to produce (S)-1-(thiophen-2-yl)ethanol on a gram scale makes it a viable option for industrial applications. []
Q3: Can immobilized lipases be used to obtain enantiomerically pure 1-(thiophen-2-yl)ethanol?
A: Yes, research has shown that immobilized lipases, specifically Candida antarctica lipase B (CAL-B), can be employed for the kinetic resolution of racemic 1-(thiophen-2-yl)ethanol. [, ] This method relies on the enzyme's preference for reacting with one enantiomer over the other, leading to the accumulation of the desired enantiomer. Combining this approach with a Mitsunobu inversion reaction can further enhance the yield of the desired enantiomer. [] This highlights the versatility of enzymatic methods in achieving enantioselective synthesis of valuable chiral building blocks like 1-(thiophen-2-yl)ethanol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)



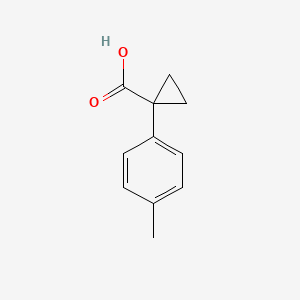
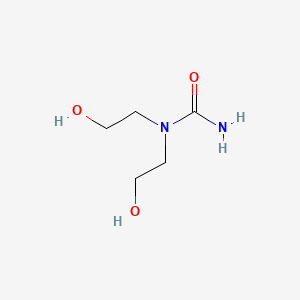
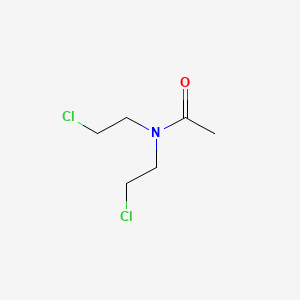
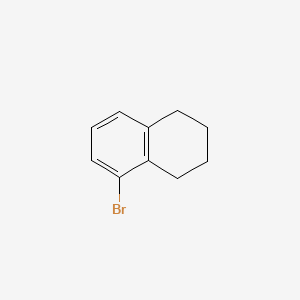


![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
